molecular formula C10H11I2NO3 B1439714 tert-Butyl 2,6-diiodopyridin-3-yl carbonate CAS No. 1138444-12-8

tert-Butyl 2,6-diiodopyridin-3-yl carbonate

Cat. No.: B1439714
CAS No.: 1138444-12-8
M. Wt: 447.01 g/mol
InChI Key: OTQYIMVKIVIVNJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diiodopyridin-3-yl carbonate is a halogenated heterocyclic compound with the empirical formula C10H11I2NO3 and a molecular weight of 447.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of iodine atoms on the pyridine ring.

Preparation Methods

The synthesis of tert-Butyl 2,6-diiodopyridin-3-yl carbonate typically involves the reaction of 2,6-diiodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester

Chemical Reactions Analysis

tert-Butyl 2,6-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2,6-diiodopyridin-3-yl carbonate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2,6-diiodopyridin-3-yl carbonate include:

These compounds highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.

Properties

IUPAC Name

tert-butyl (2,6-diiodopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYIMVKIVIVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673864
Record name tert-Butyl 2,6-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-12-8
Record name tert-Butyl 2,6-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2,6-diiodopyridin-3-yl carbonate
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tert-Butyl 2,6-diiodopyridin-3-yl carbonate
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